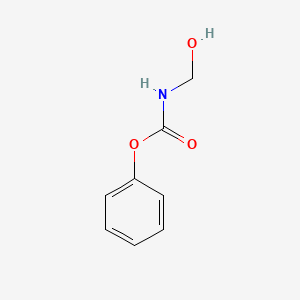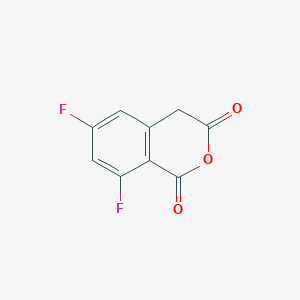
6,8-difluoro-4H-isochromene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-isochroman-1,3-dione is a fluorinated derivative of isochroman-1,3-dione. This compound is characterized by the presence of two fluorine atoms at the 6th and 8th positions of the isochroman ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-isochroman-1,3-dione typically involves the fluorination of isochroman-1,3-dione precursors. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of 6,8-difluoro-isochroman-1,3-dione may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-isochroman-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted isochroman derivatives.
Scientific Research Applications
6,8-Difluoro-isochroman-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and fluorinated polymers.
Mechanism of Action
The mechanism of action of 6,8-difluoro-isochroman-1,3-dione involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isochroman-1,3-dione: The non-fluorinated parent compound.
6-Fluoro-isochroman-1,3-dione: A mono-fluorinated derivative.
8-Fluoro-isochroman-1,3-dione: Another mono-fluorinated derivative.
Uniqueness
6,8-Difluoro-isochroman-1,3-dione is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and reactivity compared to its mono-fluorinated and non-fluorinated counterparts. This dual fluorination also imparts distinct biological activities, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H4F2O3 |
|---|---|
Molecular Weight |
198.12 g/mol |
IUPAC Name |
6,8-difluoro-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C9H4F2O3/c10-5-1-4-2-7(12)14-9(13)8(4)6(11)3-5/h1,3H,2H2 |
InChI Key |
BTMWVNZRAGFIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)F)C(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


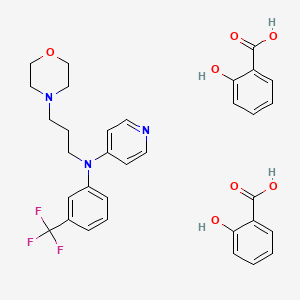
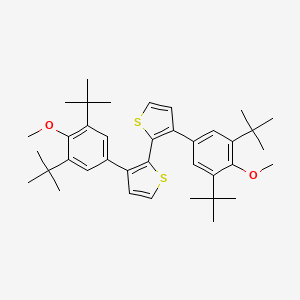
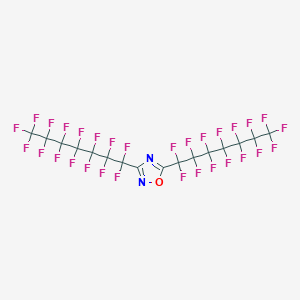
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
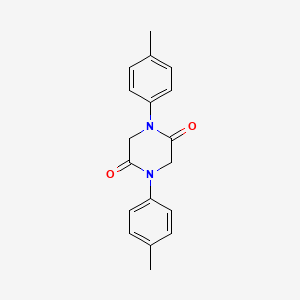
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
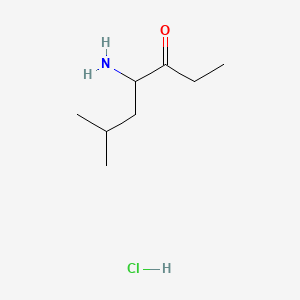
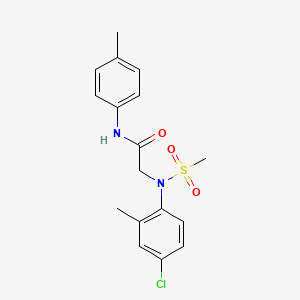
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
